4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide
CAS No.:
Cat. No.: VC16335615
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5O3 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
| Standard InChI | InChI=1S/C17H19N5O3/c1-24-13-7-4-3-6-12(13)18-16(23)9-5-8-14-19-20-15-10-11-17(25-2)21-22(14)15/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,18,23) |
| Standard InChI Key | PULAEHJZXIPLLH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=CC=C3OC)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(6-Methoxy-[1, triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide features a butanamide backbone linked to two critical moieties:
-
A 6-methoxy- triazolo[4,3-b]pyridazine group at position 4 of the butanamide chain.
-
A 2-methoxyphenyl substituent attached to the terminal amide nitrogen .
The triazolo-pyridazine system consists of a fused bicyclic structure with nitrogen atoms at positions 1, 2, and 4 of the triazole ring and positions 3 and 6 of the pyridazine ring. Methoxy groups at the pyridazine’s 6-position and the phenyl’s 2-position introduce steric and electronic modifications that influence molecular interactions .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Optimization
General Synthesis Strategy
While no published protocol explicitly describes this compound’s synthesis, established methods for analogous triazolo-pyridazine derivatives suggest a multi-step approach:
-
Pyridazine Precursor Preparation:
-
Side Chain Introduction:
-
Alkylation of the triazolo-pyridazine at position 3 with 4-bromobutanenitrile, followed by hydrolysis to the carboxylic acid.
-
-
Amide Coupling:
Critical Reaction Parameters
-
Cyclization Temperature: Optimal triazole ring formation occurs at 110–120°C in acetic acid .
-
Coupling Efficiency: Amide bond formation achieves 72–85% yield when using 1.2 eq of HOBt .
-
Purification: Final compounds typically require chromatographic separation (silica gel, ethyl acetate/hexane) due to polar byproducts.
Anticancer Screening Data
Preliminary assays on similar triazolo-pyridazines show:
-
GI₅₀ Values: 8–12 μM against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines.
-
Apoptosis Induction: 2.5-fold increase in caspase-3/7 activity compared to controls at 24h exposure.
Structure-Activity Relationship (SAR) Analysis
Methoxy Positioning Effects
-
6-Methoxy on Pyridazine:
Enhances metabolic stability (t₁/₂ increased from 1.8 to 4.7 hr in microsomes) while maintaining COX-2 affinity . -
2-Methoxy on Phenyl:
Improves blood-brain barrier permeability (Pe value 12.7 × 10⁻⁶ cm/s vs 8.3 for 4-methoxy analogs) .
Butanamide Chain Length Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume